molecular formula C5H7N3O2 B15140420 5-(Hydroxymethyl)cytosine-d2,13C

5-(Hydroxymethyl)cytosine-d2,13C

Cat. No.: B15140420
M. Wt: 144.13 g/mol
InChI Key: RYVNIFSIEDRLSJ-ASZAYNGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Hydroxymethyl)cytosine-d2,13C is a stable isotope-labeled compound used primarily in biochemical and molecular biology research. It is a derivative of cytosine, one of the four main bases found in DNA. The compound is labeled with deuterium (d2) and carbon-13 (13C), which makes it useful for various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)cytosine-d2,13C typically involves the incorporation of deuterium and carbon-13 into the cytosine molecule. One common method is the oxidation of 5-methylcytosine using TET enzymes, which convert it to 5-hydroxymethylcytosine. The labeled isotopes are introduced during the synthesis process to ensure the compound is isotopically enriched .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using advanced techniques to incorporate the stable isotopes. The process requires stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is then purified and packaged for research use .

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)cytosine-d2,13C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Hydroxymethyl)cytosine-d2,13C is widely used in scientific research, including:

    Chemistry: Used as a standard in mass spectrometry and NMR spectroscopy for the analysis of nucleic acids.

    Biology: Studied for its role in epigenetic regulation and gene expression.

    Medicine: Investigated for its potential in cancer research and as a biomarker for various diseases.

    Industry: Used in the development of diagnostic tools and therapeutic agents

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)cytosine-d2,13C involves its incorporation into DNA, where it can influence gene expression and DNA methylation patterns. The hydroxymethyl group can be further oxidized by TET enzymes, leading to active DNA demethylation. This process is crucial for regulating gene expression and maintaining genomic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Hydroxymethyl)cytosine-d2,13C is unique due to its stable isotope labeling, which makes it particularly useful for analytical techniques. Its role in active DNA demethylation and gene regulation also sets it apart from other cytosine derivatives .

Properties

Molecular Formula

C5H7N3O2

Molecular Weight

144.13 g/mol

IUPAC Name

6-amino-5-[dideuterio(hydroxy)(113C)methyl]-1H-pyrimidin-2-one

InChI

InChI=1S/C5H7N3O2/c6-4-3(2-9)1-7-5(10)8-4/h1,9H,2H2,(H3,6,7,8,10)/i2+1D2

InChI Key

RYVNIFSIEDRLSJ-ASZAYNGHSA-N

Isomeric SMILES

[2H][13C]([2H])(C1=C(NC(=O)N=C1)N)O

Canonical SMILES

C1=NC(=O)NC(=C1CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.